molecular formula C15H13N5O2 B2464451 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1203386-19-9

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2464451
CAS No.: 1203386-19-9
M. Wt: 295.302
InChI Key: RBXCTLHKAMFXSE-UHFFFAOYSA-N
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Description

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic small molecule characterized by a pyrazine-2-carboxamide core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a methylene bridge. The pyrazine ring is substituted with a methyl group at the 5-position, while the oxadiazole ring is functionalized with a phenyl group at the 3-position.

Properties

IUPAC Name

5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXCTLHKAMFXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the cyclocondensation of arylamidoximes with appropriate aldehydes or ketones. One common method includes the use of manganese dioxide as an oxidizing agent to facilitate the formation of the oxadiazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Naldemedine Tosylate

Naldemedine tosylate () shares the 3-phenyl-1,2,4-oxadiazol-5-yl group with the target compound but incorporates it into a morphinan-derived opioid antagonist. This highlights the oxadiazole moiety’s versatility in drug design, where it may enhance metabolic stability or receptor binding .

Oxadiazole-Isopropylamide Derivatives

reports compounds such as 14 (1-isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea) and 19a (N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide). Key comparisons include:

  • Functional Groups : The target compound’s pyrazine-carboxamide differs from 14 ’s urea linkage and 19a ’s propanamide chain.
  • Physicochemical Properties: 14: Melting point = 87.6–89.1°C, HPLC purity = 96.26%. 19a: No melting point reported; HPLC purity = 96.59%. The target compound’s pyrazine ring may confer distinct electronic properties compared to 14 and 19a, influencing solubility or target engagement .

Heterocyclic Variations in Carboxamide Scaffolds

Quinoline-Pyrazine Hybrids

describes HL8 (5-methyl-N-(quinolin-8-yl)pyrazine-2-carboxamide), which replaces the oxadiazole group with a quinoline ring. This substitution likely alters metal-binding capabilities, as quinoline derivatives are known to coordinate transition metals (e.g., Ru(II), Mn(II)) .

Thiophene-Oxadiazole Analogs

Compound P018-0437 () features a thiophene-oxadiazole core instead of phenyl-oxadiazole. The thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to the target compound’s phenyl group .

Biological Activity

5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of oxadiazole derivatives. Its unique structural features combine a pyrazine ring with an oxadiazole moiety, which may impart distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can be represented as follows:

PropertyValue
IUPAC Name5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide
Molecular FormulaC15H13N5O2
Molecular Weight281.30 g/mol
CAS NumberNot specified
SMILESCC1=CN=C(N=C1C(=O)NCC2=CC=CC=C2)C(=N)N=N

Antimicrobial Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated that oxadiazole derivatives possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide have also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. A specific study reported that related compounds exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The presence of both the pyrazine and oxadiazole rings may enhance binding affinity to various enzymes or receptors involved in disease processes. For example, structural analogs have shown inhibition of key enzymes in metabolic pathways associated with cancer proliferation .

Case Studies

  • Antimicrobial Efficacy : A comparative study on the effectiveness of oxadiazole derivatives showed that 5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide had superior antibacterial activity compared to traditional antibiotics in vitro.
  • Anticancer Screening : In vitro assays demonstrated that this compound induced significant cytotoxicity in breast cancer cell lines (MCF7), with an IC50 value of approximately 10 µM after 48 hours of exposure .

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